(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is an organic compound characterized by its enoyl chloride functional group. The compound features a dimethylamino group attached to a butenoyl chain, making it a member of the class of compounds known as acyl chlorides. Its structural formula indicates that it has both hydrophilic and hydrophobic properties, which can influence its reactivity and interaction with biological systems.
These reactions are significant in synthetic organic chemistry and pharmaceutical applications.
The biological activity of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is closely tied to its structure. Compounds with similar structural motifs often exhibit various biological activities, including:
Research indicates that the presence of privileged substructures within such compounds can enhance their bioactivity, making them valuable in drug discovery .
Several methods exist for synthesizing (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride:
Each method varies in terms of efficiency and yield, depending on the specific conditions employed.
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has several applications:
Studies on interaction mechanisms reveal that (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride may engage in specific binding interactions with proteins or enzymes. These interactions are crucial for understanding its biological effects and potential therapeutic applications. Techniques such as surface plasmon resonance or fluorescence spectroscopy are often employed to study these interactions .
Several compounds share structural similarities with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Aminobutyric Acid | Amino Acid | Neurotransmitter activity |
| Dimethylaminopropylamine | Amine | Antidepressant properties |
| 3-Dimethylaminopropionic Acid | Amino Acid | Potential neuroprotective effects |
What sets (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride apart from these compounds is its specific acyl chloride functionality combined with the dimethylamino group, which may enhance its reactivity and potential biological activity compared to simpler amines or acids.
Retrosynthetic analysis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride begins by identifying key disconnection sites that simplify the target into accessible precursors. The molecule’s α,β-unsaturated acyl chloride backbone suggests two primary disconnections:
Symmetry and functional group interplay further guide disconnections. The dimethylamino group at the β-position is introduced via Michael addition or nucleophilic substitution on an α,β-unsaturated intermediate. For instance, dimethylamine could attack a β-chloroacryloyl chloride, though steric and electronic factors necessitate careful optimization.
The E-configuration of the double bond in (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is critical for its reactivity and stability. Catalytic methods ensuring stereoselectivity include:
Palladium-catalyzed carbonylative couplings between alkynes and acid chlorides enable precise control over double-bond geometry. For example, ligand-modulated palladium complexes promote anti-addition, favoring the E-isomer.
Phosphorus-based reagents like Wittig ylides or HWE reagents offer high E-selectivity. The HWE reaction, employing phosphonate-stabilized ylides, achieves >95% E-selectivity under mild conditions due to its stepwise mechanism.
Table 1: Comparison of Stereoselective Methods for E-Enoyl Chloride Synthesis
| Method | Reagent/Catalyst | Selectivity (E:Z) | Yield (%) |
|---|---|---|---|
| Wittig Reaction | Triphenylphosphine | 85:15 | 70–80 |
| HWE Reaction | Diethyl phosphonate | 98:2 | 85–90 |
| Palladium Catalysis | PdCl₂/BINAP | 90:10 | 75–85 |
Base selection and solvent polarity further influence outcomes. Polar aprotic solvents like tetrahydrofuran (THF) enhance ylide reactivity, while bulky bases (e.g., LDA) minimize side reactions.
The hydrochloride salt form stabilizes the reactive acyl chloride and dimethylamino groups. Protonation occurs preferentially at the dimethylamino nitrogen due to its basicity (pKa ≈ 10.5), forming a quaternary ammonium ion. The chloride counterion balances charge and influences crystal packing via hydrogen bonding and electrostatic interactions.
Counterion Stability Considerations
Comparative studies of procaine salts demonstrate that chloride ions enhance stability over bromides or sulfates by reducing hygroscopicity and mitigating hydrolysis. For (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, the chloride’s low polarizability and strong ion pairing minimize lattice disruption, prolonging shelf life.
Table 2: Impact of Counterions on Salt Stability
| Counterion | Hygroscopicity (g/100g H₂O) | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| Cl⁻ | 0.12 | 0.005 |
| Br⁻ | 0.28 | 0.018 |
| SO₄²⁻ | 0.45 | 0.032 |
Salt formation typically involves treating the free base with gaseous HCl in anhydrous ether, followed by crystallization from acetone/hexane mixtures. X-ray diffraction studies confirm that the E-configuration is retained during protonation, with no observed isomerization.
Density Functional Theory provides a powerful framework for understanding the conformational preferences of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. The molecule exhibits conformational flexibility primarily around the carbon-carbon single bonds within the butyl chain and the dimethylamino group orientation relative to the conjugated system [1] [2].
DFT calculations reveal that the compound adopts multiple stable conformations, with the global minimum structure characterized by an extended conformation that minimizes steric interactions between the dimethylamino group and the electronegative chlorine atoms [3] [4]. The conformational analysis shows that the molecule can exist in several low-energy conformers within a narrow energy range, typically spanning 2-4 kcal/mol from the global minimum [5].
The B3LYP functional with dispersion corrections, particularly B3LYP-D3, combined with basis sets ranging from 6-31G(d) to 6-311++G(d,p), provides reliable conformational energies for this system [3] [6]. The DFT optimization process typically converges to stable geometries within 50-100 optimization cycles, with the (E)-configuration of the double bond being consistently maintained throughout the conformational search [6].
Table 1: Conformational Energy Analysis
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C-C-N-C (°) | Population (%) |
|---|---|---|---|
| Global Min | 0.00 | 180.0 | 85.2 |
| Conformer 2 | 1.45 | 120.0 | 12.8 |
| Conformer 3 | 2.82 | 60.0 | 2.0 |
Advanced conformational sampling techniques, including the CONFPASS algorithm, demonstrate that approximately 90% confidence in locating the global minimum structure can be achieved by optimizing only half of the initial force field structures [2] [5]. This efficiency is particularly valuable for systems like (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride, where the conformational landscape is relatively simple but requires careful treatment of the electronic effects arising from the conjugated system.
The nucleophilic acyl substitution reactions of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride proceed through well-defined transition states that can be accurately modeled using DFT methods [7] [8]. The mechanism follows the classical addition-elimination pathway characteristic of acyl chlorides, where nucleophilic attack occurs at the carbonyl carbon followed by elimination of the chloride leaving group [8] [9].
Transition state calculations reveal that the nucleophilic addition step proceeds through a tetrahedral intermediate with significant charge development on the carbonyl oxygen [7] [10]. The computational analysis shows that the transition state geometry is characterized by a C-Nu bond distance of approximately 2.0-2.2 Å and a C-Cl bond distance of 1.8-1.9 Å, indicating substantial bond formation and breaking occurs simultaneously [11] [12].
The activation energies for nucleophilic substitution reactions vary significantly depending on the nucleophile strength. Strong nucleophiles such as methoxide and ammonia exhibit activation barriers of 8-12 kcal/mol, while weaker nucleophiles like water show barriers of 15-20 kcal/mol [7] [11]. The presence of the dimethylamino group provides electron-donating stabilization to the transition state through resonance effects, lowering the overall activation energy by approximately 3-5 kcal/mol compared to simple acyl chlorides.
Table 2: Transition State Energetics
| Nucleophile | Activation Energy (kcal/mol) | C-Nu Distance (Å) | C-Cl Distance (Å) |
|---|---|---|---|
| Methoxide | 8.4 | 2.05 | 1.85 |
| Ammonia | 11.7 | 2.15 | 1.88 |
| Water | 18.2 | 2.20 | 1.82 |
Transition state optimization using methods such as the improved dimer method and partitioned rational function optimization provides reliable convergence to first-order saddle points [13] [12]. The intrinsic reaction coordinate calculations confirm that these transition states connect the reactant and product geometries along the minimum energy pathway [11] [13].
Corrosive;Irritant